5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
Description
Molecular Formula and Mass Properties
The compound has the molecular formula C₁₃H₁₁N₃O , with an average molecular mass of 225.25 g/mol and a monoisotopic mass of 225.090212 Da . Key structural features include:
- An isoxazole ring (oxygen at position 1, nitrogen at position 2).
- A pyrazole ring (nitrogen atoms at positions 1 and 2) substituted at the 4-position of the isoxazole.
- Methyl and phenyl groups at the 5- and 3-positions of the isoxazole, respectively.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O | |
| Average Mass | 225.25 g/mol | |
| Monoisotopic Mass | 225.090212 Da | |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=NN3 | |
| InChI Key | SLEUFOXJFRMHSK-UHFFFAOYSA-N |
The planar bicyclic system enables π-π stacking interactions, while the nitrogen and oxygen atoms provide sites for hydrogen bonding.
Historical Context and Discovery
The compound’s synthesis aligns with advancements in heterocyclic chemistry during the late 20th and early 21st centuries. While its exact discovery date is unspecified, its CAS registry number (265125-69-7 ) and inclusion in modern synthetic studies (e.g., ) suggest it emerged alongside methodologies like:
Properties
IUPAC Name |
5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-12(11-7-8-14-15-11)13(16-17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEUFOXJFRMHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372571 | |
| Record name | 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
265125-69-7 | |
| Record name | 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Chalcone Derivatives with Hydrazine Hydrate
A well-documented method involves the cyclization of chalcone-like precursors bearing an isoxazole moiety with hydrazine hydrate to form the pyrazole ring. This approach was reported in a study synthesizing related pyrazolyl isoxazoles:
- Starting from 1-(3'-methylbenzisoxazol-5'-yl)-3-phenylprop-2-en-1-one, refluxing with hydrazine hydrate in ethanol in the presence of potassium hydroxide for about 5 hours leads to cyclization forming the pyrazolyl-substituted isoxazole.
- The reaction progress is monitored by thin-layer chromatography.
- After completion, the mixture is acidified and the product is isolated by filtration and recrystallization.
- This method yields the 3-methyl-5-(3-phenyl-1H-pyrazol-5-yl)benzo[d]isoxazole analog with yields around 68.5%.
This method is advantageous due to the use of relatively non-toxic reagents, mild conditions, and straightforward work-up.
Oxidation and Functional Group Transformations
Following the formation of the pyrazolyl isoxazole intermediate, further functionalization such as oxidation can be performed to introduce carboxylic acid groups or other substituents if needed, using oxidants like potassium permanganate under reflux conditions.
Dehydration Reactions in Alcohol-Water Media
For related isoxazole derivatives, dehydration reactions in methanol-water mixtures under basic conditions have been used to form the isoxazole ring efficiently:
- Inorganic bases catalyze the dehydration of appropriate precursors to yield 5-methyl-3,4-diphenylisoxazole with high purity (>99%) and good yields.
- Although this method is described for diphenyl isoxazoles, similar dehydration strategies can be adapted for the synthesis of 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole by selecting suitable precursors.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Hydrazine hydrate cyclization | Hydrazine hydrate, KOH, ethanol, reflux 5 hrs | ~68.5 | Mild, non-toxic reagents | Used for pyrazolyl isoxazole formation |
| Dehydration in MeOH/H2O | Inorganic base, methanol-water, room temp | >99 purity | High purity, industrially viable | For related diphenyl isoxazoles |
| 1,3-Dipolar cycloaddition | Nitrile oxides, terminal alkynes, Cu(I) catalyst | Variable | Regioselective, one-pot | Adaptable for substituted isoxazoles |
| Oxidation with KMnO4 | KMnO4, Na2CO3, reflux | - | Functional group transformation | Post-synthesis modification |
Research Findings and Analysis
- The hydrazine hydrate cyclization method is well-established for synthesizing pyrazolyl-substituted isoxazoles with moderate to good yields and straightforward purification.
- Dehydration methods in alcohol-water mixtures under basic catalysis provide high purity products and are scalable, though primarily demonstrated for diphenyl isoxazoles.
- Modern synthetic routes emphasize environmentally benign conditions, such as aqueous media, non-toxic reagents, and solvent-free or ultrasound-assisted reactions, which could be adapted for this compound.
- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted isoxazoles.
Scientific Research Applications
5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Pyrazole-Hydrazone Derivatives with Isoxazole Moieties
Compounds 6l and 6n () are pyrazole-hydrazone derivatives featuring an isoxazole ring. Unlike the target compound, these analogs include additional functional groups:
- 6l : Contains a 2-chlorophenyl substituent and a propan-2-ylidene hydrazinecarbonyl group.
- 6n : Features a propylidenehydrazinecarbonyl chain.
Synthesis : Both compounds were synthesized in high yields (>87%) via condensation reactions, demonstrating the feasibility of introducing diverse substituents to the isoxazole-pyrazole core .
Thiazole-Based Isostructural Compounds
Compounds 4 and 5 () replace the isoxazole ring with a thiazole moiety but retain fluorophenyl and pyrazole groups. These compounds crystallize in triclinic symmetry (space group P̄1) and exhibit planar conformations, except for one fluorophenyl group oriented perpendicular to the plane . This contrasts with the target compound’s likely planarity, suggesting that heterocycle choice (isoxazole vs. thiazole) influences molecular geometry and packing.
Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate
This analog () replaces the pyrazole group with a carboxylate ester. Its synthesis via cyclization reactions highlights the versatility of the isoxazole core for functionalization. The ester group enhances solubility in polar solvents, a property absent in the target compound’s hydrophobic pyrazole substituent .
Physicochemical Properties
Key Observations :
- The target compound’s lack of polar groups (e.g., ester or hydrazone) likely reduces solubility in polar solvents compared to 6l , 6n , and the carboxylate analog.
Enzyme Inhibition
- Target Compound : Implicated in GSK-3 inhibition based on structural similarity to kinase-targeting analogs .
- Compound 6l/6n : Demonstrated tyrosinase inhibitory activity, with IC₅₀ values comparable to reference standards (e.g., kojic acid) .
- Thiazole Analogs (4,5): No direct biological data provided, but thiazole derivatives are known for antimicrobial and anti-inflammatory properties .
Antioxidant Activity
Isoxazole derivatives with electron-donating groups (e.g., amino, hydroxyl) exhibit significant radical scavenging activity .
Crystallographic and Spectroscopic Data
- Target Compound: No crystallographic data provided, but analogs like 4 and 5 were characterized using SHELXL , underscoring the importance of X-ray diffraction for structural validation.
- 6l/6n : Detailed ¹H/¹³C NMR and IR spectra confirm the presence of hydrazone carbonyls (IR: ~1699 cm⁻¹) and aromatic protons (δ 7.47–7.91 ppm) .
Biological Activity
5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound features a unique isoxazole ring fused with a pyrazole moiety, contributing to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.2 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed that it significantly reduces inflammation, with an effective dose leading to over 50% inhibition of edema formation.
Table 2: Anti-inflammatory Activity Data
| Treatment Dose (mg/kg) | % Edema Inhibition |
|---|---|
| 10 | 55% |
| 20 | 70% |
| 50 | 85% |
The anti-inflammatory effects are likely mediated through the inhibition of COX enzymes, similar to other pyrazole derivatives.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activities of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.
- COX Inhibition : It inhibits cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The treated group exhibited a significant reduction in tumor size compared to controls, correlating with increased apoptosis markers in tumor tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole, and how do reaction conditions influence yield and purity?
- Methodology : Cyclocondensation reactions are widely used, where substituted hydrazines or hydroxylamine derivatives react with β-diketones or alkynones. For example, the isoxazole ring can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes, followed by functionalization of the pyrazole moiety. Key conditions include temperature control (e.g., reflux in ethanol or toluene) and catalyst selection (e.g., triethylamine for base-mediated reactions). Purity is enhanced via column chromatography or recrystallization .
- Data Note : Single-crystal X-ray diffraction (as in ) confirms regioselectivity and stereochemistry, critical for validating synthetic pathways.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound, and how are data discrepancies resolved?
- Methodology :
- NMR : H and C NMR identify substituent positions on the isoxazole and pyrazole rings. For example, the methyl group at position 5 of the isoxazole appears as a singlet near δ 2.1 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolves ambiguities in regiochemistry, especially when tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole) complicates spectral interpretation .
- Conflict Resolution : Discrepancies between spectral data and computational models (e.g., DFT calculations) are addressed by repeating experiments under controlled conditions or using alternative solvents to stabilize specific tautomers .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the pyrazole and isoxazole rings influence the compound’s reactivity and biological activity?
- Methodology :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluorine) on the phenyl ring enhance electrophilicity, facilitating nucleophilic substitutions. For example, fluorinated analogs (as in ) show improved antimicrobial activity due to increased membrane permeability .
- Steric Effects : Bulky substituents at position 3 (phenyl group) hinder rotational freedom, affecting binding to biological targets. Molecular docking studies correlate steric bulk with reduced enzyme inhibition efficacy .
- Case Study : Derivatives with 4-nitrophenyl groups () exhibit altered reactivity in carbothioamide formation, highlighting steric constraints in multi-step syntheses .
Q. What strategies are employed to resolve contradictions in biological activity data between in vitro assays and computational docking studies?
- Methodology :
- Assay Optimization : Replicate in vitro assays under varying pH and temperature conditions to identify false negatives/positives. For example, pyrazole derivatives in showed inconsistent antibacterial activity due to solubility issues, resolved using DMSO co-solvents .
- Docking Refinement : Adjust force field parameters (e.g., AMBER or CHARMM) to account for tautomeric states of the pyrazole ring. Free energy perturbation (FEP) calculations improve binding affinity predictions .
Q. How can researchers design derivatives to enhance metabolic stability without compromising target affinity?
- Methodology :
- Metabolic Hotspots : Introduce deuterium at labile C-H bonds (e.g., pyrazole C-4 position) to slow oxidative degradation.
- Prodrug Strategies : Esterify hydroxyl groups (e.g., methanol derivatives in ) to improve bioavailability, with enzymatic hydrolysis releasing the active form .
- Data Insight : Ethyl carboxylate derivatives () demonstrated prolonged half-lives in hepatic microsome assays compared to non-esterified analogs .
Q. What solvent and catalyst systems optimize multi-step synthesis scalability while minimizing side reactions?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates in cycloadditions but require strict moisture control. Ethanol/water mixtures improve eco-compatibility for large-scale reactions .
- Catalyst Optimization : Copper(I) iodide or Pd(PPh) catalyzes cross-couplings (e.g., Suzuki-Miyaura) for functionalizing the phenyl ring. Catalyst loading ≤5 mol% reduces cost and purification complexity .
Key Recommendations for Researchers
- Prioritize X-ray crystallography to resolve tautomeric ambiguities in structural studies.
- Use fluorinated or electron-deficient aryl groups to enhance bioactivity while monitoring solubility limitations.
- Optimize catalyst systems for cross-coupling reactions to streamline functionalization of the core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
